

# Discovery and Development of 7-Hydroxy-staurosporine (UCN-01) from Streptomyces

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Hydroxy-staurosporine

Cat. No.: B10769268

[Get Quote](#)

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-Hydroxy-staurosporine**, widely known as UCN-01, is a potent inhibitor of a range of protein kinases and has been the subject of extensive research in oncology.<sup>[1][2][3]</sup> This indolocarbazole alkaloid was first isolated from the fermentation broth of a soil-dwelling bacterium, *Streptomyces* sp. strain N-126.<sup>[4][5]</sup> Its discovery stemmed from a large-scale screening program aimed at identifying novel inhibitors of protein kinase C (PKC), a key enzyme family involved in cellular signal transduction.<sup>[4][5]</sup> UCN-01 exhibits greater selectivity compared to its parent compound, staurosporine, and has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, experimental protocols, and mechanistic insights into **7-hydroxy-staurosporine**.

## Discovery from *Streptomyces* sp. N-126

The discovery of **7-hydroxy-staurosporine** was the result of a systematic screening of over 5,000 soil isolates for PKC inhibitory activity.<sup>[5]</sup> This effort led to the identification of five *Streptomyces* strains that produced staurosporine and related compounds. Among these, strain N-126 was notable for its high production of two novel PKC inhibitors, UCN-01 and its stereoisomer, UCN-02.<sup>[5]</sup>

## Experimental Workflow for Screening and Identification

The general workflow for the discovery of kinase inhibitors from *Streptomyces* involves several key stages, from initial isolation to final characterization.

[Click to download full resolution via product page](#)**Discovery Workflow for 7-Hydroxy-staurosporine.**

# Experimental Protocols

## Fermentation of *Streptomyces* sp. N-126

While the precise, optimized fermentation medium for *Streptomyces* sp. N-126 is proprietary, a general approach for the cultivation of *Streptomyces* for secondary metabolite production can be outlined. The initial discovery noted that pH control during fermentation significantly increased the production of UCN-01.<sup>[5]</sup>

### Seed Culture Medium (Example)

| Component         | Concentration (g/L) |
|-------------------|---------------------|
| Glucose           | 10.0                |
| Soluble Starch    | 20.0                |
| Yeast Extract     | 5.0                 |
| Peptone           | 2.0                 |
| NaCl              | 5.0                 |
| CaCO <sub>3</sub> | 2.0                 |
| pH                | 7.0                 |

### Production Medium (Example)

A similar composition to the seed medium can be used, with potential adjustments to the carbon-to-nitrogen ratio to enhance secondary metabolite production.

#### Fermentation Conditions:

- Inoculum: 5-10% (v/v) of a 48-72 hour seed culture.
- Temperature: 28-30°C.
- Agitation: 200-250 rpm in shake flasks.
- pH: Maintained around 7.0.

- Duration: 5-7 days.

## Extraction and Purification of 7-Hydroxy-staurosporine

The following is a generalized protocol for the extraction and purification of indolocarbazole alkaloids from *Streptomyces* fermentation broth.

Protocol:

- Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Solvent Extraction:
  - Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or butanol.
  - Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
- Silica Gel Chromatography:
  - Subject the crude extract to silica gel column chromatography.
  - Elute with a gradient of chloroform and methanol.
  - Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of UCN-01.
- Preparative High-Performance Liquid Chromatography (HPLC):
  - Pool the fractions containing UCN-01 and further purify using preparative reverse-phase HPLC.
  - Column: C18
  - Mobile Phase: A gradient of acetonitrile in water.

- Detection: UV at a wavelength suitable for the indolocarbazole chromophore (e.g., 280 nm).
- Collect the peak corresponding to **7-hydroxy-staurosporine**.
- Crystallization: Crystallize the purified compound from a suitable solvent system (e.g., methanol/chloroform) to obtain pure UCN-01.

## Biological Activity and Mechanism of Action

**7-Hydroxy-staurosporine** is a potent inhibitor of a variety of protein kinases, exhibiting greater selectivity than its parent compound, staurosporine.

## Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations ( $IC_{50}$ ) of UCN-01 and staurosporine against a panel of protein kinases.

| Kinase                                         | UCN-01 $IC_{50}$ (nM) | Staurosporine $IC_{50}$ (nM) |
|------------------------------------------------|-----------------------|------------------------------|
| Protein Kinase C (PKC)                         |                       |                              |
| PKC $\alpha$ (Ca <sup>2+</sup> -dependent)     | 29[6]                 | 58[6]                        |
| PKC $\beta$ (Ca <sup>2+</sup> -dependent)      | 34[6]                 | 65[6]                        |
| PKC $\gamma$ (Ca <sup>2+</sup> -dependent)     | 30[6]                 | 49[6]                        |
| PKC $\delta$ (Ca <sup>2+</sup> -independent)   | 530[6]                | 325[6]                       |
| PKC $\epsilon$ (Ca <sup>2+</sup> -independent) | 590[6]                | 160[6]                       |
| Other Kinases                                  |                       |                              |
| Protein Kinase A (PKA)                         | 42[7]                 | -                            |
| PDK1                                           | 6[8], 33[2]           | -                            |
| Chk1                                           | 7[8]                  | -                            |
| Cdk1                                           | 300-600[8]            | -                            |
| Cdk2                                           | 300-600[8]            | -                            |

Note: IC<sub>50</sub> values can vary depending on the assay conditions.

## Signaling Pathways Inhibited by 7-Hydroxy-staurosporine

UCN-01 exerts its anti-tumor effects by targeting multiple critical signaling pathways involved in cell survival and cell cycle progression.

### 3.2.1. Inhibition of the PI3K/PDK1/Akt Survival Pathway

UCN-01 is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of several AGC kinases, including Akt.<sup>[2]</sup> By inhibiting PDK1, UCN-01 prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival and proliferation.<sup>[2]</sup>



[Click to download full resolution via product page](#)

Inhibition of the PDK1/Akt Pathway by UCN-01.

### 3.2.2. Abrogation of DNA Damage Checkpoints

UCN-01 is also a potent inhibitor of the checkpoint kinases Chk1 and Chk2.<sup>[3]</sup> These kinases are crucial for arresting the cell cycle in response to DNA damage, allowing time for repair. By inhibiting Chk1 and Chk2, UCN-01 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Abrogation of the G2/M Checkpoint by UCN-01.

## Conclusion

**7-Hydroxy-staurosporine** (UCN-01), discovered through the screening of *Streptomyces* metabolites, represents a significant advancement in the field of protein kinase inhibitors. Its multifaceted mechanism of action, involving the inhibition of key survival and cell cycle checkpoint pathways, underscores its potential as an anti-cancer agent. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of UCN-01 and other related natural products for therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with PDK1-Akt survival signaling pathway by UCN-01 (7-hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. I. Screening, producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II. Purification, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Discovery and Development of 7-Hydroxy-staurosporine (UCN-01) from *Streptomyces*]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b10769268#7-hydroxy-staurosporine-discovery-from-streptomyces>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)